CCT241161: A Technical Guide to its Mechanism of Action
CCT241161: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the core mechanism of action of CCT241161, an orally active pan-RAF inhibitor. The information is compiled for an audience with a professional background in oncology, pharmacology, and drug development.
Core Mechanism of Action
CCT241161 is a potent inhibitor of RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the MAPK pathway, driving uncontrolled tumor growth.
CCT241161 exhibits a "pan-RAF" inhibitory profile, meaning it targets multiple RAF isoforms, including BRAF and CRAF.[1] This is significant because resistance to first-generation BRAF inhibitors often involves the dimerization of RAF isoforms, reactivating the MAPK pathway. By inhibiting both BRAF and CRAF, CCT241161 can overcome this resistance mechanism. Furthermore, CCT241161 has been shown to be effective in melanomas with NRAS mutations, which also signal through the MAPK pathway.[1]
The inhibitory action of CCT241161 leads to a downstream reduction in the phosphorylation of MEK and ERK, the subsequent kinases in the MAPK cascade.[1][2] This blockade of signal transduction ultimately results in the inhibition of cell proliferation and, in some cases, the induction of tumor regression.[1][2] Notably, CCT241161 has demonstrated the ability to inhibit the growth of BRAF inhibitor-resistant melanoma cells.[1]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of CCT241161 against various kinases.
| Target | IC50 (nM) |
| LCK | 3 |
| CRAF | 6 |
| SRC | 10 |
| V600E-BRAF | 15 |
| BRAF | 30 |
| Data sourced from MedchemExpress.[1] |
Preclinical In Vivo Efficacy
In preclinical mouse xenograft models, CCT241161 has demonstrated significant anti-tumor activity.
| Animal Model | Dosing Regimen | Outcome |
| B-RAF mutant A375 mouse xenograft model | 20 mg/kg per day (oral gavage) | Induced tumor regression.[2] |
| PLX4720-resistant A375 (A375/R) xenograft model | 10, 20 mg/kg (oral gavage) | Inhibited tumor growth.[1] |
| NRAS mutant DO4 tumor xenograft model | 10, 20 mg/kg (oral gavage) | Inhibited tumor growth.[1] |
| Data compiled from Interprise USA and MedchemExpress.[1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated.
Caption: CCT241161 inhibits both BRAF and CRAF kinases in the MAPK pathway.
Caption: A typical experimental workflow to evaluate CCT241161's in vitro efficacy.
Experimental Protocols
While specific, detailed protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the characterization of CCT241161.
In Vitro Kinase Inhibition Assay (IC50 Determination):
-
Principle: To measure the concentration of CCT241161 required to inhibit 50% of the enzymatic activity of the target kinases.
-
General Protocol:
-
Recombinant human kinases (e.g., BRAF, CRAF, LCK, SRC) are incubated with a specific substrate and ATP in a buffer solution.
-
Varying concentrations of CCT241161 are added to the reaction wells.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (e.g., MTS Assay):
-
Principle: To assess the effect of CCT241161 on the metabolic activity of cancer cell lines, which is proportional to the number of viable cells.
-
General Protocol:
-
Cancer cells (e.g., BRAF-mutant A375, NRAS-mutant DO4) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of CCT241161 concentrations for a specified duration (e.g., 72 hours).
-
An MTS reagent is added to each well and incubated for 1-4 hours.
-
Viable cells convert the MTS tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
The results are expressed as a percentage of the viability of untreated control cells.
-
Western Blot Analysis for Pathway Modulation:
-
Principle: To detect and quantify the levels of specific proteins (e.g., phosphorylated MEK and ERK) in cell lysates to confirm the on-target effect of CCT241161.
-
General Protocol:
-
Cancer cells are treated with CCT241161 for a defined period (e.g., 24 hours).[1]
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-pMEK, anti-pERK, and total ERK as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target proteins.
-
In Vivo Xenograft Studies:
-
Principle: To evaluate the anti-tumor efficacy of CCT241161 in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells to establish tumors.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
CCT241161 is administered orally at specified doses and schedules.[1][2]
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
-
This guide provides a foundational understanding of the mechanism of action of CCT241161. For more detailed information, please refer to the peer-reviewed publication by Girotti MR, et al. in Cancer Cell, 2015.[1]
